1,1'-(1,3,5,7-Tetraazabicyclo[3.3.1]nonane-3,7-diyl)bis(trichloroethan-1-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(1,3,5,7-Tetraazabicyclo[3.3.1]nonane-3,7-diyl)bis(trichloroethan-1-one) is a complex organic compound characterized by its unique bicyclic structure. This compound is part of a class of chemicals known for their stability and reactivity, making them of significant interest in various fields of scientific research.
Preparation Methods
The synthesis of 1,1’-(1,3,5,7-Tetraazabicyclo[3.3.1]nonane-3,7-diyl)bis(trichloroethan-1-one) typically involves multiple steps. The starting materials and reaction conditions can vary, but a common approach includes the use of trichloroethanone derivatives and 1,3,5,7-tetraazabicyclo[3.3.1]nonane as key reactants. The reaction is often carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
1,1’-(1,3,5,7-Tetraazabicyclo[3.3.1]nonane-3,7-diyl)bis(trichloroethan-1-one) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where one or more chlorine atoms are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1’-(1,3,5,7-Tetraazabicyclo[3.3.1]nonane-3,7-diyl)bis(trichloroethan-1-one) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s stability and reactivity make it useful in biochemical assays and as a probe in molecular biology studies.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials, particularly in the field of advanced materials and nanotechnology.
Mechanism of Action
The mechanism by which 1,1’-(1,3,5,7-Tetraazabicyclo[3.3.1]nonane-3,7-diyl)bis(trichloroethan-1-one) exerts its effects involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
1,1’-(1,3,5,7-Tetraazabicyclo[3.3.1]nonane-3,7-diyl)bis(trichloroethan-1-one) can be compared to other similar compounds such as:
1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,7-dinitroso-: Known for its use in explosives and propellants due to its high energy content.
3,7-Diacetyl-1,3,5,7-tetraazabicyclo[3.3.1]nonane: Used as a ligand in coordination chemistry and catalysis.
The uniqueness of 1,1’-(1,3,5,7-Tetraazabicyclo[3.3.1]nonane-3,7-diyl)bis(trichloroethan-1-one) lies in its specific reactivity and stability, which make it suitable for a wide range of applications in different scientific fields.
Properties
CAS No. |
50850-22-1 |
---|---|
Molecular Formula |
C9H10Cl6N4O2 |
Molecular Weight |
418.9 g/mol |
IUPAC Name |
2,2,2-trichloro-1-[7-(2,2,2-trichloroacetyl)-1,3,5,7-tetrazabicyclo[3.3.1]nonan-3-yl]ethanone |
InChI |
InChI=1S/C9H10Cl6N4O2/c10-8(11,12)6(20)18-2-16-1-17(4-18)5-19(3-16)7(21)9(13,14)15/h1-5H2 |
InChI Key |
VSLYOYYNGMABMD-UHFFFAOYSA-N |
Canonical SMILES |
C1N2CN(CN1CN(C2)C(=O)C(Cl)(Cl)Cl)C(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.